molecular formula C16H17FN2OS B2393090 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile CAS No. 2224053-88-5

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile

Cat. No.: B2393090
CAS No.: 2224053-88-5
M. Wt: 304.38
InChI Key: HSVZSLBHMIIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclobutanecarbonyl moiety, and a thiomorpholine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Cyclobutanecarbonyl Intermediate: This step involves the reaction of a fluorophenyl compound with a cyclobutanecarbonyl chloride under basic conditions to form the cyclobutanecarbonyl intermediate.

    Thiomorpholine Ring Formation: The intermediate is then reacted with thiomorpholine in the presence of a suitable base to form the thiomorpholine ring.

    Introduction of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, potentially including carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.

Scientific Research Applications

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Chlorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
  • 4-[3-(3-Bromophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
  • 4-[3-(3-Methylphenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile

Uniqueness

4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

4-[3-(3-fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c17-14-3-1-2-11(8-14)12-6-13(7-12)16(20)19-4-5-21-10-15(19)9-18/h1-3,8,12-13,15H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVZSLBHMIIBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2CC(C2)C3=CC(=CC=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.